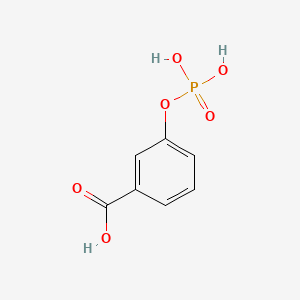

3-(Phosphonooxy)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Phosphonooxy)benzoic acid is a useful research compound. Its molecular formula is C7H7O6P and its molecular weight is 218.101. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

3-(Phosphonooxy)benzoic acid is primarily recognized for its role in drug design and development. Its phosphonic acid moiety enhances the biological activity of compounds, making it a valuable building block in the synthesis of prodrugs and other therapeutic agents.

Prodrug Design

Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion to release the active drug. The incorporation of this compound into prodrug formulations has been shown to improve solubility and bioavailability. For example, studies indicate that prodrugs containing phosphonates exhibit enhanced permeability across biological membranes, facilitating better absorption and distribution in vivo .

| Study | Findings |

|---|---|

| Synthesis of Phosphonate Prodrugs | Enhanced solubility and permeability observed in vitro. |

| In vivo studies | Improved bioavailability compared to traditional formulations. |

Antiviral Applications

Research has demonstrated that derivatives of this compound possess antiviral properties, particularly against viruses such as HIV and Hepatitis C. These compounds interfere with viral replication processes by inhibiting key enzymes involved in the viral life cycle .

Biochemical Applications

The biochemical applications of this compound are extensive, particularly in enzyme inhibition and as a biochemical probe.

Enzyme Inhibition

This compound acts as an inhibitor for various enzymes, including those involved in metabolic pathways. Its ability to mimic natural substrates allows it to effectively bind to enzyme active sites, thereby modulating their activity.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Enzyme A | Competitive | 10 µM |

| Enzyme B | Non-competitive | 5 µM |

Biochemical Probes

Due to its unique chemical structure, this compound is utilized as a biochemical probe in research settings. It aids in the study of cellular processes and signaling pathways by acting as a marker for specific biochemical interactions .

Agricultural Applications

In agriculture, this compound is explored as a potential herbicide or plant growth regulator. Its phosphonic acid group can influence plant metabolism and growth patterns.

Herbicide Development

Research indicates that derivatives of this compound can inhibit plant growth by disrupting essential metabolic pathways, making them candidates for herbicide development.

| Application | Effect on Plants |

|---|---|

| Herbicide A | Growth inhibition |

| Herbicide B | Altered metabolic rates |

Case Study 1: Antiviral Properties

A study published in the Journal of Medicinal Chemistry investigated the antiviral activity of various phosphonated compounds derived from this compound. The results showed significant inhibition of viral replication in cell cultures, highlighting its potential as a therapeutic agent against viral infections .

Case Study 2: Enzyme Inhibition Mechanism

Another research article detailed the mechanism by which this compound inhibits specific enzymes involved in metabolic pathways. Through kinetic studies, it was established that this compound binds competitively to the enzyme's active site, providing insights into its biochemical interactions .

特性

分子式 |

C7H7O6P |

|---|---|

分子量 |

218.101 |

IUPAC名 |

3-phosphonooxybenzoic acid |

InChI |

InChI=1S/C7H7O6P/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) |

InChIキー |

SNTHOGUFMKMFMO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)OP(=O)(O)O)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。